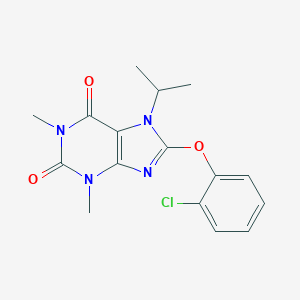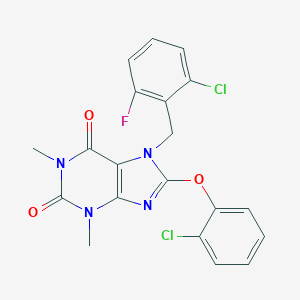![molecular formula C19H12ClNO5S B300479 5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300479.png)
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as BZD, is a chemical compound with potential therapeutic properties. BZD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-diabetic and anti-inflammatory activities.
作用機序
The mechanism of action of BZD is not fully understood. However, it has been proposed that BZD exerts its effects through the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and immune response. BZD has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes. BZD has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
BZD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
実験室実験の利点と制限
BZD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in common organic solvents. BZD has also been shown to be stable under various conditions, which makes it suitable for long-term storage. However, BZD has some limitations for lab experiments. It has poor aqueous solubility, which limits its use in in vivo studies. In addition, BZD has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical application.
将来の方向性
There are several future directions for the research on BZD. One direction is to investigate the potential of BZD as an anti-inflammatory agent in various disease conditions. Another direction is to explore the anti-cancer properties of BZD and its potential application in cancer therapy. In addition, BZD can be further studied for its anti-diabetic and neuroprotective activities. Furthermore, the toxicity and pharmacokinetic properties of BZD need to be thoroughly investigated to determine its clinical potential.
合成法
The synthesis of BZD involves the condensation of 2-(4-chlorophenyl)-2-oxoacetic acid with 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds smoothly under mild conditions and yields BZD as a white solid in good yields.
科学的研究の応用
BZD has been studied for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. BZD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
特性
製品名 |
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H12ClNO5S |
分子量 |
401.8 g/mol |
IUPAC名 |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-4-2-12(3-5-13)14(22)9-21-18(23)17(27-19(21)24)8-11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2/b17-8- |
InChIキー |
UADPJAIQJLGMGD-IUXPMGMMSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)




![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)